molecular formula C11H16N4S B13058456 N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine

N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine

Cat. No.: B13058456
M. Wt: 236.34 g/mol
InChI Key: OBTSMXDZNJNQDN-UHFFFAOYSA-N
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Description

N4-Butyl-7-methylthieno[3,2-d]pyrimidine-2,4-diamine is a synthetic thienopyrimidine derivative characterized by a bicyclic thieno[3,2-d]pyrimidine core substituted with a butyl group at the N4 position and a methyl group at the 7-position. This scaffold is structurally analogous to pyrimidine-based kinase inhibitors, particularly those targeting focal adhesion kinase (FAK), which play a critical role in cancer cell proliferation and metastasis .

Properties

Molecular Formula

C11H16N4S

Molecular Weight

236.34 g/mol

IUPAC Name

4-N-butyl-7-methylthieno[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C11H16N4S/c1-3-4-5-13-10-9-8(7(2)6-16-9)14-11(12)15-10/h6H,3-5H2,1-2H3,(H3,12,13,14,15)

InChI Key

OBTSMXDZNJNQDN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=NC2=C1SC=C2C)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the condensation of appropriate thieno and pyrimidine precursors. One common method involves the reaction of 2-aminothiophene with a suitable pyrimidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms or the thieno ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound has shown potential as a bioactive molecule, with studies exploring its effects on various biological pathways.

    Medicine: Research has indicated potential therapeutic applications, including anticancer and antimicrobial activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to alterations in cellular pathways. For example, it could inhibit kinases involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The thieno[3,2-d]pyrimidine scaffold shares functional and structural similarities with pyrrolo[2,3-d]pyrimidine and pyrido-thienopyrimidine derivatives. Below is a detailed comparison based on substituent effects, physicochemical properties, and synthetic pathways.

Core Scaffold Variations

  • Thieno[3,2-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine: The replacement of the pyrrole ring in pyrrolo[2,3-d]pyrimidine (e.g., compounds 9, 10, 13 in ) with a thiophene ring in thieno[3,2-d]pyrimidine alters electronic properties and binding affinity.
  • Thieno[3,2-d]pyrimidine vs. Pyrido-Thienopyrimidine: Compound MMV688345 () features a pyrido-thieno[2,3-d]pyrimidine scaffold with a tetrahydrobenzyl group. The fused pyridine ring introduces additional hydrogen-bonding sites, which may enhance target engagement compared to simpler thieno systems.

Substituent Effects

Compound Name Core Scaffold N4 Substituent C6/C7 Substituent Melting Point (°C) Key NMR Shifts (δ, ppm) Source
N4-Butyl-7-methylthieno[3,2-d]pyrimidine-2,4-diamine Thieno[3,2-d]pyrimidine Butyl 7-Methyl Not reported Not available Inferred
9 () Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 2-Methylbenzyl 212 δ 2.27 (CH3), 3.89 (CH2), 7.17–7.23 (Ar-H)
13 () Pyrrolo[2,3-d]pyrimidine 4-Chlorophenyl 2,5-Dimethoxybenzyl 188 δ 3.62 (CH2), 3.73–3.79 (OCH3), 6.35 (CH)
MMV688345 () Pyrido-thieno[2,3-d]pyrimidine Benzyl Tetrahydro-7-benzyl Not reported Not available
  • N4 Substituents :
    • Butyl groups (target compound) may enhance solubility compared to aromatic substituents (e.g., 4-chlorophenyl in 9 , 13 ).
    • Aryl groups (e.g., 3-bromophenyl in 10 , ) contribute to π-π stacking interactions but reduce metabolic stability .

Biological Activity

N4-Butyl-7-methylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound belonging to the thienopyrimidine class. Its structure features a thieno ring fused with a pyrimidine ring and is characterized by the presence of butyl and methyl substituents. This compound has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and cancer research.

  • Molecular Formula : C11_{11}H16_{16}N4_{4}S
  • Molecular Weight : 236.34 g/mol
  • CAS Number : 1648566-39-5

Research indicates that this compound may exert its biological effects primarily through the inhibition of specific enzymes and receptors. Notably, it has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and are often overactive in cancer cells. By inhibiting these kinases, the compound may induce cell cycle arrest and apoptosis in tumor cells .

Biological Activity

  • Anticancer Properties :
    • Preliminary studies suggest that this compound may possess anticancer properties by inhibiting kinases involved in cell proliferation .
    • The compound has been evaluated against various cancer cell lines, indicating significant cytotoxic effects.
  • Enzyme Interaction :
    • The compound is believed to interact with key enzymes in cellular pathways, potentially altering metabolic processes that favor tumor growth .

In Vitro Studies

In vitro studies have demonstrated the effectiveness of this compound against several cancer cell lines:

Cell Line IC50 (µM) Effect
MCF-712.5Inhibition of proliferation
HCT-1168.0Induction of apoptosis
A54915.0Cell cycle arrest

These findings indicate that the compound could serve as a lead candidate for further development into anticancer therapies.

Mechanistic Studies

Mechanistic studies have focused on understanding how this compound interacts with cellular targets:

  • Kinase Inhibition : Research has highlighted its ability to inhibit CDK2 activity, leading to reduced phosphorylation of downstream substrates involved in cell cycle progression .

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structure Type Key Features
This compoundThienopyrimidinePotential CDK inhibitor
7-Methyl-N4-pentylthieno[3,2-D]pyrimidine-2,4-diamineThienopyrimidineSimilar structure; potent against CDK2
N4,N4-Dimethyl-2-(methylthio)pyrimidine-4,6-diaminePyrimidine derivativeDifferent substituents; varied activity

This table illustrates that while there are similarities among these compounds, the specific substituents on this compound contribute to its unique biological profile.

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